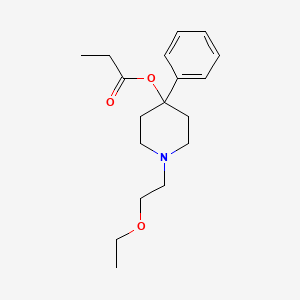
Prosidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenyl-4-propionyloxypiperidine, is a synthetic opioid analgesic. It was originally discovered by J.F. MacFarlan and Co. in the 1950s and further developed in Russia in the 1990s during research into the related drug pethidine . This compound is known for its analgesic and sedative effects, similar to other opioids, and is used in medical practice for pain management .
Méthodes De Préparation
Prosidol is synthesized through a series of chemical reactions involving piperidine derivatives. The synthetic route typically involves the reaction of 4-phenylpiperidine with propionic anhydride to form 4-phenyl-4-propionyloxypiperidine. This intermediate is then reacted with 2-ethoxyethyl chloride in the presence of a base to yield this compound . Industrial production methods involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
Prosidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Prosidol has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of opioid receptor binding and activity.
Biology: It is used in research to understand the mechanisms of pain and analgesia.
Medicine: This compound is used clinically for pain management, particularly in oncology and palliative care.
Industry: This compound is used in the development of new analgesic drugs and formulations.
Mécanisme D'action
Prosidol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia and sedation . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily the inhibition of adenylate cyclase activity and the modulation of ion channel conductance .
Comparaison Avec Des Composés Similaires
Prosidol is similar to other piperidine-type opioids such as pethidine, anileridine, and furethidine . this compound is unique in its chemical structure, which includes an ethoxyethyl group that enhances its analgesic potency and reduces its addictive potential compared to other opioids . Similar compounds include:
Pethidine: Known for its rapid onset of action and short duration.
Anileridine: Similar to pethidine but with a longer duration of action.
Furethidine: Known for its potent analgesic effects but higher risk of addiction.
Propriétés
Numéro CAS |
164231-04-3 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |
Clé InChI |
IOLPYQBYMPDUNK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


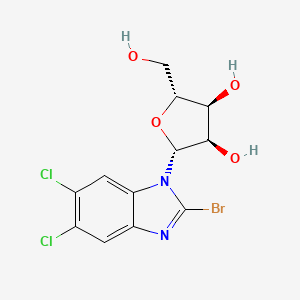

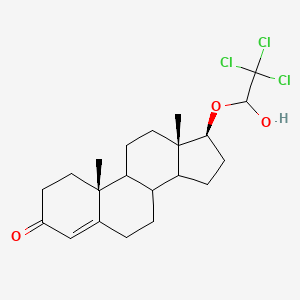
![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
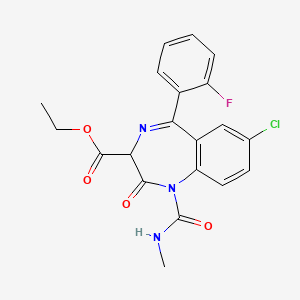
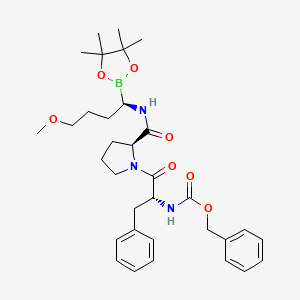
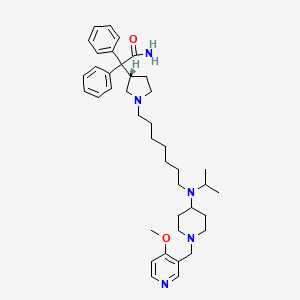
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
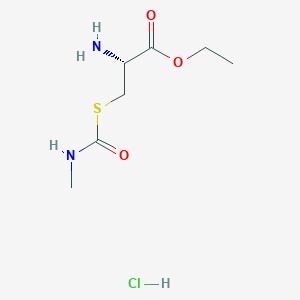
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
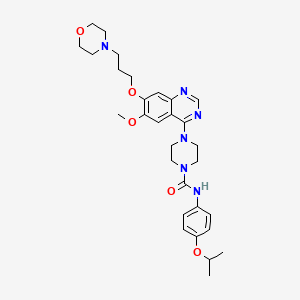
![Prosidol [WHO-DD]](/img/structure/B10826872.png)
![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
